N-benzyl-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Description
N-benzyl-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a 1,3,4-oxadiazole ring bearing a furan-2-yl group at the 5-position and a benzyl carboxamide moiety at the 1-position. The 1,3,4-oxadiazole scaffold is known for its bioisosteric properties, often contributing to enhanced metabolic stability and binding affinity in medicinal chemistry applications . The furan ring may facilitate π-π interactions in biological targets, while the piperidine-carboxamide moiety enhances solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-benzyl-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c24-19(20-13-14-5-2-1-3-6-14)23-10-8-15(9-11-23)17-21-22-18(26-17)16-7-4-12-25-16/h1-7,12,15H,8-11,13H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQBJCRZPLQNED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the 1,3,4-oxadiazole ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the furan ring: The furan-2-yl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the piperidine ring: The piperidine ring is synthesized through a series of cyclization reactions, starting from appropriate amine precursors.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced products.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities due to its structural components:
- Antimicrobial Activity : Compounds with oxadiazole and furan groups have shown promising antimicrobial properties. For instance, derivatives of oxadiazoles have been reported to inhibit various bacterial strains effectively .
- Anticancer Properties : Recent studies indicate that oxadiazole derivatives can selectively inhibit certain cancer-related enzymes, such as carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis . The ability of N-benzyl-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide to interact with these enzymes suggests its potential as an anticancer agent.
- CNS Activity : Similar compounds have been explored for their central nervous system (CNS) stimulant effects. The piperidine structure is often associated with psychoactive properties, making this compound a candidate for further investigation in neuropharmacology.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in different applications:
Anticancer Research
A study focused on the inhibition of carbonic anhydrases revealed that certain oxadiazole derivatives exhibited nanomolar activity against cancer-related enzymes. Compounds similar to this compound were found to be effective against cancer cell lines such as MCF7 and SK-MEL .
Antimicrobial Studies
Research demonstrated that oxadiazole-based compounds could inhibit bacterial growth more effectively than traditional antibiotics. For example, a derivative showed a significant inhibition zone against resistant strains of bacteria .
Mechanism of Action
The mechanism of action of N-benzyl-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The furan ring may also contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Compound LMM11: 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
- Structural Similarities : Shares the 5-(furan-2-yl)-1,3,4-oxadiazol-2-yl group.
- Key Differences :
- Core Structure : LMM11 employs a benzamide backbone instead of a piperidine-carboxamide.
- Substituents : Contains a sulfamoyl group (cyclohexyl-ethyl) at the 4-position of the benzene ring, which enhances hydrophobicity and steric bulk compared to the benzyl group in the target compound.
- Biological Activity : Exhibits antifungal activity against Candida albicans (MIC = 32 µg/mL) by inhibiting thioredoxin reductase (Trr1), a critical enzyme in fungal redox homeostasis .
Compound 21: 4-(5-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide
- Structural Similarities : Contains a piperidine-carboxamide core.
- Key Differences: Heterocyclic Group: Features a benzodiazol-2-one ring instead of 1,3,4-oxadiazole.
- Biological Activity : Acts as a potent inhibitor of 8-oxoguanine DNA glycosylase (IC₅₀ = 12 nM), highlighting the role of the piperidine-carboxamide scaffold in enzyme inhibition .
N-Phenyl-4-(8-phenyl-4,5-dihydro-1,2-benzoxazolo[4,5-d]thiazol-2-yl)-piperidine-1-carboxamide
- Structural Similarities : Piperidine-carboxamide core.
- Key Differences :
- Heterocyclic System : Incorporates a benzoxazolo-thiazole fused ring system, which increases rigidity and planar surface area compared to the oxadiazole-furan motif.
- Substituents : A phenyl group at the 8-position may enhance π-stacking interactions in hydrophobic binding pockets.
- Relevance : Demonstrates the versatility of the piperidine-carboxamide framework in accommodating diverse heterocyclic systems for target-specific applications .
Structural and Functional Analysis Table
Key Research Findings
- Role of 1,3,4-Oxadiazole : Compounds with this scaffold (e.g., LMM11) show enhanced antifungal activity due to electron-deficient aromatic systems that may interact with redox-active enzyme pockets .
- Piperidine-Carboxamide Advantage : The piperidine ring improves solubility, while the carboxamide group enables hydrogen bonding, as seen in Compound 21’s high potency against 8-oxoguanine DNA glycosylase .
- Substituent Effects : Hydrophobic groups (e.g., cyclohexyl-ethyl in LMM11) enhance membrane permeability but may reduce aqueous solubility, whereas polar groups (e.g., iodophenyl in Compound 21) aid in target engagement.
Biological Activity
N-benzyl-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a complex organic compound that integrates a piperidine ring, an oxadiazole moiety, and a furan group. This structural diversity suggests significant potential for various biological activities. This article reviews the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound is characterized by:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Oxadiazole Moiety : A five-membered ring containing two nitrogen atoms and three carbon atoms.
- Furan Group : A five-membered aromatic ring containing one oxygen atom.
The combination of these structural features enhances the compound's reactivity and bioactivity, making it an interesting candidate for further research.
Biological Activities
Compounds with oxadiazole and furan groups have been documented to exhibit various biological activities. The following table summarizes key findings regarding the biological activities associated with this compound and related compounds:
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes relevant to disease pathways.
- Receptor Interaction : It could interact with various receptors in the body, modulating their activity.
- Induction of Apoptosis : Studies indicate that related compounds can induce apoptosis in cancer cell lines through pathways involving p53 expression and caspase activation .
Case Studies
Recent studies have highlighted the potential of oxadiazole derivatives in drug discovery:
- Anticancer Activity : A study demonstrated that oxadiazole derivatives exhibited cytotoxic activity against various cancer cell lines (e.g., MCF-7 and U937) with IC50 values in the micromolar range. These compounds were shown to induce apoptosis effectively .
- Antimicrobial Properties : The presence of the furan and oxadiazole moieties has been linked to enhanced antimicrobial activity against various pathogens.
Synthesis Approaches
The synthesis of this compound can be accomplished through several methodologies:
- Formation of the Oxadiazole Ring : Cyclization reactions involving hydrazides and carboxylic acids.
- Substitution Reactions : Nucleophilic substitutions to introduce benzyl or other functional groups under appropriate conditions.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions on the oxadiazole and piperidine rings. For example, the furan proton signals appear at δ 6.5–7.5 ppm, while benzyl protons resonate at δ 4.5–5.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₂₀H₂₁N₃O₃).
- X-ray Crystallography : Resolves 3D conformation, particularly piperidine ring puckering and oxadiazole planarity .
- HPLC-PDA : Assesses purity (>95% recommended for biological assays) using C18 columns with acetonitrile/water gradients .
How can computational approaches like molecular docking be integrated with experimental data to elucidate the compound’s mechanism of action?
Advanced Research Question
- Virtual Screening : Dock the compound into target protein structures (e.g., STAT3 or D1 protease) using software like AutoDock Vina. Prioritize binding poses with the lowest ΔG values .
- Molecular Dynamics Simulations : Validate docking results by simulating ligand-protein interactions over 50–100 ns to assess stability (e.g., RMSD < 2 Å).
- Experimental Validation : Compare computational predictions with in vitro assays (e.g., STAT3 phosphorylation inhibition in glioblastoma cells) .
What strategies are employed to resolve contradictions in biological activity data across different assays or cell lines?
Advanced Research Question
- Dose-Response Analysis : Perform IC₅₀ determinations in multiple cell lines (e.g., cancer vs. normal cells) to identify selectivity .
- Target Engagement Studies : Use techniques like CETSA (Cellular Thermal Shift Assay) to confirm direct binding to proposed targets (e.g., STAT3) .
- Off-Target Profiling : Screen against kinase panels or GPCR libraries to rule out non-specific effects .
How can structure-activity relationship (SAR) studies identify critical functional groups influencing biological activity?
Advanced Research Question
- Core Modifications : Replace the furan ring with thiophene or pyridine to assess aromatic stacking requirements .
- Piperidine Substitutions : Introduce methyl or fluoro groups at the 4-position to evaluate steric and electronic effects on target binding .
- Benzyl Group Optimization : Test para-substituted benzyl derivatives (e.g., -Cl, -OCH₃) to enhance lipophilicity or metabolic stability .
- Biological Assays : Compare modified analogs in cytotoxicity (MTT assay) and target inhibition (Western blot) to rank substituent contributions .
What methodologies assess the compound’s pharmacokinetic properties, and how can structural modifications improve them?
Advanced Research Question
- In Vitro ADME :
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂ > 30 min preferred) .
- Caco-2 Permeability : Evaluate intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates good bioavailability).
- Structural Modifications :
What experimental designs are used to evaluate the compound’s potential as a STAT3 inhibitor in cancer research?
Advanced Research Question
- In Vitro Models :
- In Vivo Models :
How can researchers address discrepancies between in silico predictions and experimental results in drug design?
Advanced Research Question
- Force Field Refinement : Adjust parameters in docking software to better model piperidine ring flexibility or oxadiazole hydrogen bonding .
- Crystallographic Validation : Solve co-crystal structures of the compound bound to its target to identify unaccounted binding motifs .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities of analogs to reconcile computational and experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
